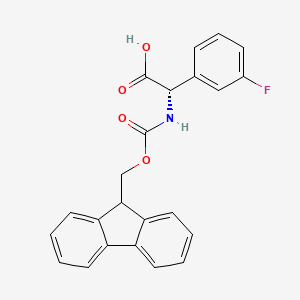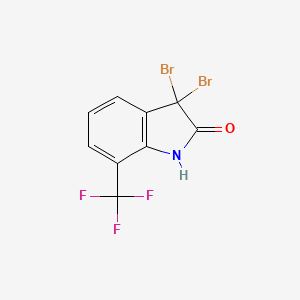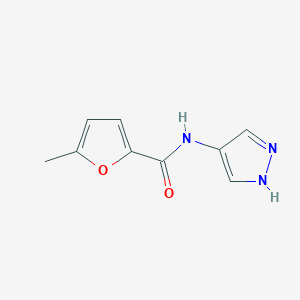
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring fused with a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling of Pyrazole and Furan Rings: The final step involves coupling the pyrazole and furan rings through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-pyrazoles: Known for their diverse pharmacological effects.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Pyrrolopyrazine derivatives: Noted for their synthetic versatility and biological activities.
Uniqueness
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide stands out due to its unique combination of a furan and pyrazole ring, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for a broader range of interactions with biological targets and greater versatility in synthetic applications.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
5-methyl-N-(1H-pyrazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-3-8(14-6)9(13)12-7-4-10-11-5-7/h2-5H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
FKCNOQZFCGSDMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)NC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
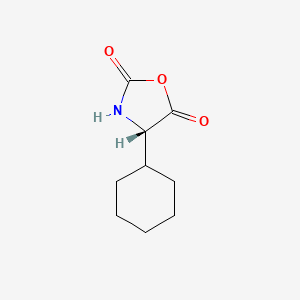
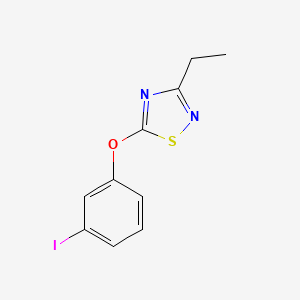
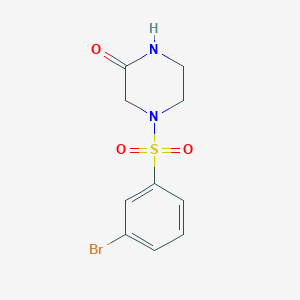
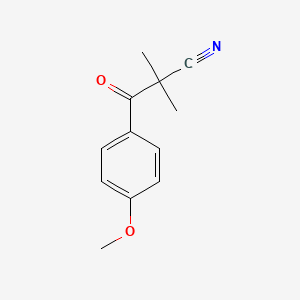

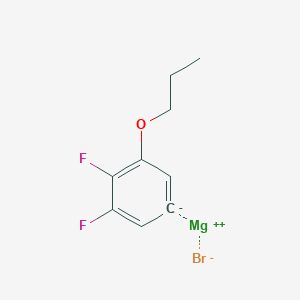
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
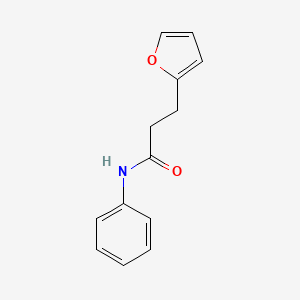
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

